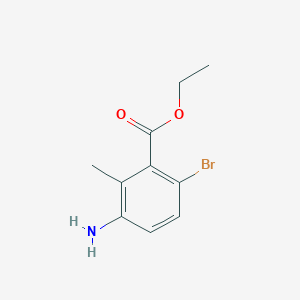

Ethyl 3-amino-6-bromo-2-methylbenzoate

Description

Ethyl 3-amino-6-bromo-2-methylbenzoate is a substituted benzoate ester characterized by a bromine atom at the 6-position, an amino group at the 3-position, and a methyl group at the 2-position of the aromatic ring. The ethyl ester functional group enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C10H12BrNO2 |

|---|---|

Molecular Weight |

258.11 g/mol |

IUPAC Name |

ethyl 3-amino-6-bromo-2-methylbenzoate |

InChI |

InChI=1S/C10H12BrNO2/c1-3-14-10(13)9-6(2)8(12)5-4-7(9)11/h4-5H,3,12H2,1-2H3 |

InChI Key |

QEGKFJWEVVKGBE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1C)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-6-bromo-2-methylbenzoate typically involves multiple steps starting from readily available precursors. One common method involves the bromination of 2-methylbenzoic acid, followed by esterification and subsequent amination. The general steps are as follows:

Bromination: 2-methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.

Esterification: The resulting 6-bromo-2-methylbenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form Ethyl 6-bromo-2-methylbenzoate.

Amination: Finally, the ester is subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the 3-position, yielding this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-6-bromo-2-methylbenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the bromine atom with a methoxy group.

Oxidation: Potassium permanganate can oxidize the amino group to a nitro group.

Reduction: Lithium aluminum hydride can reduce the amino group to an alkylamine.

Hydrolysis: Aqueous sodium hydroxide can hydrolyze the ester group to the carboxylic acid.

Major Products:

Substitution: Ethyl 3-amino-6-methoxy-2-methylbenzoate.

Oxidation: Ethyl 3-nitro-6-bromo-2-methylbenzoate.

Reduction: Ethyl 3-alkylamino-6-bromo-2-methylbenzoate.

Hydrolysis: 3-amino-6-bromo-2-methylbenzoic acid.

Scientific Research Applications

Ethyl 3-amino-6-bromo-2-methylbenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-6-bromo-2-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl 3-Amino-6-Bromo-2-Methylbenzoate

Key Differences :

- Ester Group: The methyl ester (C9H10BrNO2, MW = 244.09) lacks the ethyl group, reducing steric hindrance and slightly lowering molecular weight compared to the ethyl analog (estimated MW ≈ 258.12) .

- Reactivity : Methyl esters generally exhibit faster hydrolysis rates under basic conditions due to smaller alkyl groups, whereas ethyl esters may offer better stability in prolonged reactions.

- Applications : Methyl derivatives are often preferred in high-throughput syntheses due to their lower molecular weight and ease of purification .

Data Table 1 : Comparison of Physical Properties

*Estimated based on methyl analog data.

Ethyl 2-Amino-6-Chlorobenzoate

Key Differences :

- Halogen Substitution: Replacing bromine with chlorine at the 6-position reduces steric and electronic effects.

- Applications : Chloro analogs are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the lower bond dissociation energy of C-Cl compared to C-Br.

Data Table 2 : Halogen Effects on Reactivity

| Compound | Halogen | Bond Dissociation Energy (C-X, kJ/mol) | Common Reactions |

|---|---|---|---|

| This compound | Br | ~285 | Nucleophilic aromatic substitution |

| Ethyl 2-Amino-6-Chlorobenzoate | Cl | ~339 | Cross-coupling, photochemical |

Ethyl 3-Bromo-2-(Bromomethyl)-6-Hydroxy-4-Methoxybenzoate

Key Differences :

- Substituents : Additional bromomethyl and methoxy groups introduce steric hindrance and hydrogen-bonding capacity.

- Reactivity : The bromomethyl group enables alkylation reactions, while the hydroxyl group allows for derivatization (e.g., acetylation) .

- Stability: The hydroxyl group may reduce stability under acidic conditions compared to the fully substituted this compound.

Q & A

Q. What are the established synthetic routes for Ethyl 3-amino-6-bromo-2-methylbenzoate, and how can reaction yields be optimized?

- Methodological Answer : A three-step synthesis is commonly employed:

Sulfonation : React methyl-2-amino-5-bromo benzoate with methane sulfonyl chloride in dichloromethane under alkaline conditions (pH maintained with triethylamine).

N-Ethylation : Treat the sulfonated intermediate with ethyl iodide to introduce the ethyl group.

Cyclization : Perform acid-catalyzed cyclization to form the benzoate ester .

- Yield Optimization : Use stoichiometric control (equimolar reagents) and recrystallize the final product from ethanol to enhance purity. Monitor reaction progress via thin-layer chromatography (TLC) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

Advanced Research Questions

Q. How do electronic effects of substituents (NH₂, Br, CH₃) influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer :

- NH₂ Group : Strongly activating (ortho/para-directing) due to lone-pair donation. However, steric hindrance from the adjacent methyl group may limit para substitution.

- Br Atom : Deactivating (meta-directing) but can stabilize intermediates via inductive effects.

- Experimental Design : Perform nitration or halogenation reactions under controlled conditions (e.g., HNO₃/H₂SO₄ at 0°C). Analyze regioselectivity using LC-MS and compare with DFT-calculated reaction pathways .

Q. What computational strategies are effective for modeling the compound’s reactivity in catalytic systems?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate Fukui indices for nucleophilic/electrophilic sites.

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina; focus on hydrogen bonding (NH₂ group) and hydrophobic interactions (Br, CH₃) .

Q. How does the compound’s stability vary under oxidative or basic conditions, and what degradation products form?

- Methodological Answer :

- Oxidative Stability : React with KMnO₄ in alkaline medium to form 3-bromo-6-oxo-2-methylbenzoic acid. Monitor via HPLC at 254 nm .

- Basic Conditions : Suspend in NaOH/EtOH; the ester hydrolyzes to 3-amino-6-bromo-2-methylbenzoic acid. Quench with HCl and isolate by extraction .

Q. What strategies mitigate competing side reactions during functionalization of the aromatic ring?

- Methodological Answer :

- Protection/Deprotection : Protect the amino group with acetyl chloride before bromination. Deprotect with NH₄OH/MeOH post-reaction.

- Temperature Control : Conduct reactions at –20°C to suppress polysubstitution. Validate purity via melting point analysis and ¹H NMR .

Applications in Drug Discovery

Q. How is this compound utilized as a scaffold in kinase inhibitor design?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the ester group to amides or ethers while retaining the bromo and amino substituents. Test inhibitory activity against EGFR or VEGFR kinases using enzymatic assays (IC₅₀ determination).

- Bioisosteric Replacement : Replace Br with CF₃ to enhance metabolic stability; compare pharmacokinetic profiles in vitro (microsomal stability assay) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to reconcile variability across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.